molecular formula C6H13NO2 B14376841 N-methylpentanehydroxamic acid CAS No. 89330-84-7

N-methylpentanehydroxamic acid

Katalognummer: B14376841
CAS-Nummer: 89330-84-7
Molekulargewicht: 131.17 g/mol
InChI-Schlüssel: DLPRYQTWSHAATR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-methylpentanehydroxamic acid can be synthesized through the reaction of esters or acid chlorides with hydroxylamine salts . One common method involves the direct reductive N-methylation of nitro compounds, which is a straightforward approach compared to conventional N-methylation of amines . This method avoids the prepreparation of NH-free amines, significantly shortening the separation and purification steps.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of catalytic systems and methylating agents to facilitate the transformation of nitro compounds into N-methylated amines .

Analyse Chemischer Reaktionen

Types of Reactions

N-methylpentanehydroxamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydroxylamine salts, methyl halides, and catalytic systems. Reaction conditions often involve specific temperatures and pH levels to optimize the yield and selectivity of the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with hydroxylamine salts typically produces hydroxamic acids, while methylation reactions yield N-methylated derivatives .

Wirkmechanismus

The mechanism of action of N-methylpentanehydroxamic acid involves its ability to chelate metal ions, which is crucial for its inhibitory effects on metalloproteases and histone deacetylases. By binding to the active sites of these enzymes, the compound can inhibit their activity, leading to various biological effects such as the regulation of gene expression and inhibition of cancer cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other hydroxamic acids such as benzohydroxamic acid and N-methyl-p-toluohydroxamic acid . These compounds share the hydroxamic acid moiety but differ in their specific structures and properties.

Uniqueness

N-methylpentanehydroxamic acid is unique due to its specific structure, which allows for effective chelation of metal ions and inhibition of specific enzymes. This makes it particularly valuable in medicinal chemistry for the development of targeted therapies .

Eigenschaften

CAS-Nummer

89330-84-7

Molekularformel

C6H13NO2

Molekulargewicht

131.17 g/mol

IUPAC-Name

N-hydroxy-N-methylpentanamide

InChI

InChI=1S/C6H13NO2/c1-3-4-5-6(8)7(2)9/h9H,3-5H2,1-2H3

InChI-Schlüssel

DLPRYQTWSHAATR-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(=O)N(C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.